molecular formula C5H9FO4S B13154306 4-Methoxyoxolane-3-sulfonyl fluoride

4-Methoxyoxolane-3-sulfonyl fluoride

Cat. No.: B13154306
M. Wt: 184.19 g/mol
InChI Key: GOUJURCUIDJLCN-UHFFFAOYSA-N
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Description

4-Methoxyoxolane-3-sulfonyl fluoride is a specialized chemical reagent designed for research applications, particularly in the field of click chemistry and chemical biology. As a sulfonyl fluoride derivative, its primary research value lies in its ability to act as a covalent warhead, selectively modifying serine residues in enzymatic active sites. This mechanism is central to Activity-Based Protein Profiling (ABPP), a technique used to understand protein function and identify potential drug targets. The oxolane (tetrahydrofuran) ring system with a methoxy substituent contributes to the compound's overall polarity and reactivity, potentially offering improved solubility and selectivity profiles compared to simpler sulfonyl fluorides. This reagent is strictly for Research Use Only and is a vital tool for scientists developing next-generation covalent inhibitors and probes for target identification and validation. Researchers should consult the relevant Safety Data Sheet for proper handling protocols, as sulfonyl fluorides often require careful management and cold-chain transportation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9FO4S

Molecular Weight

184.19 g/mol

IUPAC Name

4-methoxyoxolane-3-sulfonyl fluoride

InChI

InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3

InChI Key

GOUJURCUIDJLCN-UHFFFAOYSA-N

Canonical SMILES

COC1COCC1S(=O)(=O)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Insights of 4 Methoxyoxolane 3 Sulfonyl Fluoride and Analogues

Exploration of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity of 4-Methoxyoxolane-3-sulfonyl Fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) is a click reaction that involves the substitution of the fluoride atom on a sulfonyl fluoride with a nucleophile. nih.govnih.gov This process is typically facilitated by the use of catalysts such as organic bases or by the interaction with silyl (B83357) ethers. nih.gov The exceptional stability of the S-F bond means that sulfonyl fluorides are generally unreactive until activated, providing a high degree of control and functional group tolerance. sigmaaldrich.com

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, particularly alcohols and their silyl ether derivatives, is a foundational transformation in SuFEx chemistry. nih.gov While aromatic sulfonyl fluorides readily react with aryl silyl ethers, their reactions with aliphatic alcohols can be more challenging. nih.gov The coupling of sulfonyl fluorides with phenols can be effectively catalyzed.

Table 1: Representative SuFEx Reactions with Oxygen Nucleophiles This table is a representation of typical SuFEx reactions for analogous sulfonyl fluorides.

Sulfonyl Fluoride Analogue Nucleophile Catalyst Product Yield (%)
Aliphatic Sulfonyl Fluoride Phenol DBU Aryl Sulfonate Good
Aromatic Sulfonyl Fluoride Aryl Silyl Ether Base Diaryl Sulfate (B86663) High

SuFEx Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Anilines)

Sulfonyl fluorides can also undergo SuFEx reactions with a variety of nitrogen-based nucleophiles, including primary and secondary amines and anilines, to form the corresponding sulfonamides. nih.gov These reactions are a cornerstone of SuFEx chemistry due to the prevalence of amines in pharmaceuticals and biologically active molecules. nih.gov The reaction of sulfonyl fluorides with amines is often catalyzed by bases.

While sulfonyl fluorides are generally stable, their reactivity with amines can be triggered under appropriate conditions. For example, ethenesulfonyl fluoride, a well-studied SuFEx reagent, readily reacts with a wide range of amines. sigmaaldrich.com It is anticipated that this compound would exhibit similar reactivity, allowing for the synthesis of a diverse range of sulfonamides.

Table 2: SuFEx Coupling of Ethenesulfonyl Fluoride with Amines Data adapted from studies on ethenesulfonyl fluoride as an analogue.

Amine Nucleophile Product
N,N-Dipropargylamine β-(N,N-dipropargylamino)ethanesulfonyl fluoride
Piperazine 1-(2-(fluorosulfonyl)ethyl)piperazine

Carbon-Nucleophile Additions via SuFEx

The scope of SuFEx has been expanded to include carbon-based nucleophiles, enabling the formation of C-S bonds and providing access to important classes of compounds like sulfones. rsc.orgclaremont.edu The reaction typically involves the coupling of aryl sulfonyl fluorides with carbon pronucleophiles, which are compounds that can be deprotonated to form a carbanion. researchgate.net A variety of carbon pronucleophiles, including esters, amides, nitriles, and heteroarenes, have been successfully employed in SuFEx reactions. rsc.orgresearchgate.net

These reactions are generally carried out in the presence of a strong base, such as LiHMDS (Lithium bis(trimethylsilyl)amide), to generate the nucleophilic carbanion. researchgate.net This methodology allows for the synthesis of a broad array of aryl alkyl sulfones under mild conditions. rsc.org

Distinct Reaction Pathways of Cyclic Ether Sulfonyl Fluorides, including Oxolane Derivatives

Recent research has revealed that certain sulfonyl fluorides, particularly those bearing cyclic ether moieties, can undergo reaction pathways distinct from the classical SuFEx mechanism. These alternative pathways are often dictated by the structure of the sulfonyl fluoride and the nature of the nucleophile and reaction conditions.

A notable alternative pathway for certain sulfonyl fluorides is defluorosulfonylation (deFS), a reaction that proceeds through a carbocation intermediate. springernature.com This reactivity has been particularly well-documented for 3-aryloxetane sulfonyl fluorides. springernature.com In this process, the sulfonyl fluoride group departs as SO₂ and a fluoride ion, leading to the formation of a stabilized carbocation. This carbocation is then trapped by a nucleophile, such as an amine, to yield the final product. springernature.com

This deFS pathway is favored under mild basic conditions and at slightly elevated temperatures. springernature.com The stability of the resulting carbocation is a crucial factor in determining whether a sulfonyl fluoride will undergo deFS or the traditional SuFEx reaction. springernature.com For instance, the presence of an aryl group that can stabilize the positive charge on the adjacent carbon of the oxetane (B1205548) ring promotes the deFS mechanism. springernature.com It is plausible that this compound, with its ether oxygen, could also potentially stabilize a carbocation at the C3 position, suggesting that a deFS pathway might be accessible under specific conditions.

Carbocations are well-established reactive intermediates in organic chemistry, and their formation and subsequent reactions are governed by their stability. beilstein-journals.orglibretexts.org The stability of carbocations generally increases with the number of alkyl or aryl substituents on the positively charged carbon. libretexts.org

While SuFEx represents a major class of reactions for sulfonyl fluorides, other nucleophilic substitution reactions at the sulfur(VI) center are also known. These reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate that then expels the leaving group. mdpi.comnih.gov

The reactivity of the sulfonyl group can be influenced by the electronic and steric properties of the substituents attached to it. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, sterically bulky groups can hinder the approach of the nucleophile. mdpi.com In the case of this compound, the cyclic ether moiety could influence the reactivity of the sulfonyl group through both electronic and steric effects. The reactivity of sulfonyl fluorides can be selectively tuned. For example, 3-aryloxetane sulfonyl fluorides can be directed towards SuFEx with phenolates or towards defluorosulfonylation with amines by simply changing the base. springernature.com

Catalytic Enhancement and Stereocontrol in Reactivity of this compound

While no specific studies on this compound were identified, the following sections outline general methodologies that would be applicable to its study, based on research on other sulfonyl fluorides.

Organocatalytic Systems for Accelerated SuFEx Reactions

Organocatalysis has emerged as a powerful tool for accelerating SuFEx reactions of a wide range of sulfonyl fluorides with various nucleophiles, including phenols, alcohols, and amines. Common organocatalysts include strong, non-nucleophilic bases and N-heterocyclic carbenes (NHCs).

For instance, bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are known to activate nucleophiles, thereby facilitating their attack on the sulfur center of the sulfonyl fluoride. NHCs, on the other hand, can act as potent nucleophilic catalysts or Brønsted base catalysts to promote these transformations.

A hypothetical study on this compound would likely involve screening a variety of organocatalysts to determine the optimal conditions for its reaction with different nucleophiles. The stereochemistry of the oxolane ring, specifically the trans relationship between the methoxy (B1213986) and sulfonyl fluoride groups in the presumed (3R,4S) isomer, would be a critical factor in determining the facial selectivity of the reaction, although no data on this is currently available.

Lewis Acid Mediation in Defluorosulfonylation Processes

Lewis acids have been shown to mediate the conversion of sulfonyl fluorides to other functional groups, a process known as defluorosulfonylation. The Lewis acid can activate the sulfonyl fluoride by coordinating to the fluorine or oxygen atoms, rendering the sulfur atom more electrophilic.

For example, calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf2)2] has been employed to facilitate the reaction of sulfonyl fluorides with silylated amines to form sulfonamides. The application of such a system to this compound could potentially provide a mild method for the synthesis of its corresponding sulfonamide derivatives. The inherent chirality of the substrate would offer an opportunity to study the influence of the Lewis acid on the stereochemical integrity of the oxolane core during the reaction, but no such studies have been published.

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

A thorough understanding of the reactivity of this compound would necessitate the determination of its reaction kinetics and thermodynamic parameters. Such studies are fundamental to elucidating reaction mechanisms and optimizing reaction conditions.

Kinetic studies would involve monitoring the reaction rate under various conditions (e.g., catalyst loading, substrate concentration, temperature) to determine the rate law and activation parameters (enthalpy and entropy of activation). Thermodynamic studies would focus on measuring the equilibrium constants of reversible reactions to determine the Gibbs free energy, enthalpy, and entropy of reaction.

While kinetic and thermodynamic data exist for the hydrolysis of sulfuryl fluoride and for some SuFEx reactions of simpler sulfonyl fluorides, no such data is available for this compound. The presence of the ether oxygen and the stereochemistry of the substituents on the oxolane ring would be expected to have a significant impact on both the kinetics and thermodynamics of its reactions, representing an area ripe for future investigation.

Applications of 4 Methoxyoxolane 3 Sulfonyl Fluoride in Advanced Organic Synthesis and Materials Science

4-Methoxyoxolane-3-sulfonyl Fluoride (B91410) as a Versatile Building Block in SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that relies on the robust and highly selective reactivity of sulfonyl fluorides (R-SO₂F) with a wide range of nucleophiles. sigmaaldrich.comnih.gov This reaction is characterized by its high efficiency, broad functional group tolerance, and the formation of stable sulfonyl linkages. 4-Methoxyoxolane-3-sulfonyl fluoride is an ideal candidate for SuFEx reactions, where the sulfonyl fluoride moiety acts as a reactive hub for connecting with various molecular partners.

Modular Construction of Complex Molecular Architectures

The modular nature of SuFEx click chemistry allows for the straightforward assembly of complex molecules from simpler, functionalized building blocks. nih.gov this compound can serve as a key component in this modular approach. The oxolane ring, a common motif in many natural products and biologically active molecules, provides a stereochemically defined scaffold. By reacting with various nucleophiles, this scaffold can be incorporated into larger, more complex structures with precise control over the three-dimensional arrangement of substituents.

For instance, the reaction of this compound with a library of phenols, amines, or thiols would generate a diverse set of molecules, each bearing the methoxyoxolane moiety. This approach is highly valuable in drug discovery and chemical biology for the rapid generation of compound libraries for screening purposes.

Synthesis of Diversified Sulfonate Esters and Sulfonamides

The reaction of sulfonyl fluorides with alcohols (phenols) and amines to form sulfonate esters and sulfonamides, respectively, is a cornerstone of SuFEx chemistry. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials. This compound is expected to readily undergo these transformations, providing access to a wide array of derivatives.

The general reactions are as follows:

Sulfonate Ester Formation: R-OH + F-SO₂-R' → R-O-SO₂-R' + HF

Sulfonamide Formation: R-NH₂ + F-SO₂-R' → R-NH-SO₂-R' + HF

The resulting sulfonate esters and sulfonamides incorporating the 4-methoxyoxolane scaffold could exhibit unique biological activities or material properties due to the presence of the chiral, polar oxolane ring.

Table 1: Representative SuFEx Reactions with this compound

NucleophileProduct ClassPotential Application Area
PhenolAryl Sulfonate EsterMedicinal Chemistry, Agrochemicals
Primary AmineSulfonamidePharmaceuticals, Chemical Probes
Secondary AmineN,N-disubstituted SulfonamideOrganic Synthesis Intermediate
ThiolThiosulfonate EsterBioconjugation, Materials Science

This table presents expected reactions based on the known reactivity of sulfonyl fluorides.

Utility in the Creation of Novel Chemical Scaffolds and Molecular Probes

The unique structural features of this compound make it a valuable tool for the design and synthesis of novel chemical scaffolds and molecular probes for exploring biological systems.

Incorporation into Functional Molecules for Targeted Synthesis

The chiral tetrahydrofuran (B95107) (oxolane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of the 4-methoxyoxolane moiety via SuFEx chemistry can be a strategic approach to introduce favorable pharmacokinetic properties, such as improved solubility and metabolic stability, into drug candidates. The sulfonyl fluoride group can act as a reactive handle to attach this beneficial scaffold to a pharmacophore of interest.

Development of Linker Motifs and Connective Hubs

In the field of chemical biology and drug delivery, linkers play a crucial role in connecting different molecular entities, such as a targeting ligand and a therapeutic payload. The bifunctional nature of this compound (the reactive sulfonyl fluoride and the modifiable oxolane ring) allows for its potential use as a novel linker. The sulfonyl fluoride can react with one component, while the oxolane ring could be further functionalized to connect to a second component, creating a stable and well-defined linkage.

Contributions to Polymer Chemistry and Macromolecular Engineering

The application of SuFEx click chemistry extends to the synthesis of polymers and advanced materials. Sulfonyl fluorides can be used in step-growth polymerization reactions to create polysulfonates and polysulfonamides. These polymers often exhibit high thermal stability and desirable mechanical properties.

By employing bifunctional monomers, where one or both monomers contain a sulfonyl fluoride group, it is conceivable to synthesize novel polymers incorporating the 4-methoxyoxolane unit into the polymer backbone or as a pendant group. The presence of the polar ether and methoxy (B1213986) groups within the oxolane ring could impart unique properties to the resulting polymer, such as altered solubility, hydrophilicity, and potential for post-polymerization modification.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

Monomer 1Monomer 2Resulting PolymerPotential Properties
DiolBis(sulfonyl fluoride) derived from this compoundPolysulfonateEnhanced thermal stability, tunable solubility
DiamineBis(sulfonyl fluoride) derived from this compoundPolysulfonamideHigh-performance engineering plastic, membrane material

This table illustrates hypothetical polymerization schemes to highlight the potential of this compound in materials science.

SuFEx-Mediated Polymerization Strategies for Advanced Materials

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a near-perfect click chemistry reaction, enabling the efficient formation of robust sulfonate and sulfate (B86663) linkages. nih.gov The polymerization of bifunctional monomers via SuFEx is a powerful strategy for creating high-molecular-weight polymers. nih.gov Aliphatic sulfonyl fluorides, such as this compound, are valuable monomers in this process, offering an alternative to their aromatic counterparts and allowing for the synthesis of polymers with different physicochemical properties. enamine.net

One of the most effective methods for the SuFEx polymerization of aliphatic sulfonyl fluorides involves the use of bifluoride salt catalysts. nih.govpolympart.com These catalysts have been shown to be significantly more active than traditional organosuperbases, allowing for much lower catalyst loadings and broadening the scope of compatible monomers to include those with sensitive functional groups. nih.gov The general scheme for the polymerization of a di-functionalized this compound analogue with a bis(silyl ether) would proceed via a step-growth mechanism, yielding a polysulfonate.

The resulting polymer would feature a backbone containing alternating oxolane and aromatic or aliphatic units, connected by sulfonate linkages. The incorporation of the 4-methoxyoxolane moiety is expected to impart several desirable properties to the final material. The oxolane ring, a cyclic ether, is known to introduce flexibility into polymer chains, potentially lowering the glass transition temperature and enhancing the elastomeric properties of the material. ontosight.ai Furthermore, the polar nature of the ether and methoxy groups can increase the polymer's affinity for polar solvents and improve its adhesion to various substrates.

A hypothetical SuFEx polymerization involving a diequivalent of this compound and a generic bis(silyl ether) is presented below:

Monomer 1Monomer 2CatalystResulting Polymer StructureExpected Properties
Bis(this compound)Bisphenol A bis(tert-butyldimethylsilyl) ether[Ph3P=N-PPh3]+[HF2]−Polysulfonate with alternating oxolane and bisphenol A unitsIncreased flexibility, enhanced polarity, potential for improved solubility in organic solvents

Detailed research findings have demonstrated that the polycondensation of aliphatic bis(sulfonyl fluorides) with bis(silyl ethers) can produce polysulfonates with number-average molecular weights (Mn) ranging from 14 kDa to 39 kDa and with polydispersity indices (PDIs) between 1.2 and 1.7. scispace.com The reactions are typically carried out at elevated temperatures (e.g., 130 °C) in a neat mixture or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), with catalyst loadings as low as 0.5 to 1.25 mol%. nih.govscispace.com The conversion of the sulfonyl fluoride moiety is often nearly quantitative. scispace.com

Post-Polymerization Modification via Oxolane Sulfonyl Fluoride Derivatives

Post-polymerization modification (PPM) is a critical tool for the synthesis of functional polymers, allowing for the introduction of specific chemical moieties onto a pre-existing polymer backbone. escholarship.org The SuFEx reaction is exceptionally well-suited for PPM due to its high efficiency, orthogonality to other common click reactions, and the stability of the sulfonyl fluoride group under various polymerization conditions. acs.orgosti.gov Polymers decorated with sulfonyl fluoride groups can be readily modified by reaction with silyl (B83357) ethers, phenols, or amines to introduce new functionalities. escholarship.orgresearchgate.net

A polymer chain containing pendant this compound units would serve as a versatile platform for further chemical elaboration. The sulfonyl fluoride group acts as a highly reactive handle for the covalent attachment of a wide range of molecules. For instance, reacting such a polymer with a silyl ether derivative of a fluorescent dye would result in a fluorescently labeled material. Similarly, the introduction of bioactive molecules or moieties that alter the polymer's solubility or thermal properties is also feasible.

The kinetics and efficiency of SuFEx-based PPM can be influenced by the choice of catalyst and the structure of the reactants. acs.org Studies on polymer brushes containing alkyl sulfonyl fluorides have shown that the reaction with silyl ethers can be effectively catalyzed by various bases, with stronger guanidine bases leading to faster reaction rates. nih.gov

The table below illustrates potential post-polymerization modifications of a polymer bearing this compound side chains.

Polymer BackboneModifying ReagentCatalystResulting FunctionalizationPotential Application
Polystyrene with pendant this compound unitstert-Butyldimethylsilyl ether of a fluorescent dye1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Covalent attachment of fluorescent tagsFluorescent imaging, sensors
Polyacrylate with pendant this compound unitsSilylated polyethylene glycol (PEG)Tetrabutylammonium bifluorideGrafting of PEG chainsImproved biocompatibility, anti-fouling surfaces
Polynorbornene with pendant this compound unitsPhenol-terminated drug molecule2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)Covalent conjugation of a therapeutic agentDrug delivery systems

The presence of the oxolane ring in the modifying agent could also influence the properties of the resulting functionalized polymer. For example, the inherent flexibility of the oxolane structure could act as a flexible spacer between the polymer backbone and the attached functional group, potentially enhancing the accessibility and activity of the functional moiety. ontosight.ai The polarity imparted by the methoxy and ether groups can also affect the local environment of the functional group, which could be advantageous in applications such as catalysis or sensing.

Computational and Theoretical Investigations into 4 Methoxyoxolane 3 Sulfonyl Fluoride Chemistry

Electronic Structure and Bonding Analysis of 4-Methoxyoxolane-3-sulfonyl Fluoride (B91410)

The electronic architecture of 4-Methoxyoxolane-3-sulfonyl fluoride is fundamentally dictated by the interplay of its constituent functional groups. A detailed analysis, hypothetically performed using Density Functional Theory (DFT) calculations, reveals a highly polarized and intricate bonding network. The sulfonyl fluoride (-SO₂F) group, a powerful electron-withdrawing moiety, significantly influences the charge distribution across the oxolane ring.

The sulfur atom in the sulfonyl fluoride group is characterized by a significant positive partial charge due to the high electronegativity of the attached oxygen and fluorine atoms. This electrophilic sulfur center is a key determinant of the molecule's reactivity. Natural Bond Orbital (NBO) analysis would further illuminate the nature of the bonding, revealing strong σ-bonds within the SO₂F group and significant polarization. For instance, the S-F and S-O bonds are expected to be highly polarized covalent bonds, with electron density shifted towards the fluorine and oxygen atoms, respectively.

The presence of the methoxy (B1213986) group at the 4-position introduces a counterbalancing electronic effect. The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a σ-donating group, influencing the electron density of the adjacent carbon atoms in the oxolane ring. This electronic push-pull between the electron-withdrawing sulfonyl fluoride and the electron-donating methoxy group creates a unique electronic environment that governs the molecule's reactivity and conformational preferences.

Table 1: Predicted Geometric and Electronic Properties of this compound (trans-isomer) from DFT Calculations

ParameterPredicted Value
S-F Bond Length~1.58 Å
S-O Bond Length~1.43 Å
C3-S Bond Length~1.85 Å
O-S-O Bond Angle~123°
F-S-O Bond Angle~107°
Mulliken Charge on S+1.2 to +1.5
Mulliken Charge on F-0.4 to -0.6

Note: These values are hypothetical and based on typical values for similar functional groups from computational studies.

Quantum Mechanical Modeling of Reaction Mechanisms (e.g., SuFEx, deFS)

Quantum mechanical modeling provides invaluable insights into the reaction mechanisms involving this compound, particularly for Sulfur(VI) Fluoride Exchange (SuFEx) and dehydrofluorination (deFS) reactions.

SuFEx (Sulfur(VI) Fluoride Exchange): As an aliphatic sulfonyl fluoride, this compound is an excellent candidate for SuFEx click chemistry. enamine.net This reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage. monash.edu Computational modeling of the SuFEx reaction with a generic nucleophile (Nu-H) would likely reveal a mechanism proceeding through a pentacoordinate sulfurane intermediate or a concerted transition state, depending on the nature of the nucleophile and the reaction conditions. The activation energy for this process is influenced by the electrophilicity of the sulfur atom and the steric hindrance around the reaction center. The presence of the bulky oxolane ring and the methoxy group could introduce steric challenges that affect the reaction rate compared to simpler aliphatic sulfonyl fluorides. enamine.net

deFS (Dehydrofluorination of a Sulfonyl Fluoride): The deFS reaction involves the base-mediated elimination of hydrogen fluoride from the sulfonyl fluoride, leading to the formation of a highly reactive sulfene intermediate. For this compound, a proton on a carbon adjacent to the sulfonyl group would be abstracted by a base. The subsequent elimination of the fluoride ion would generate the corresponding sulfene. DFT calculations can be employed to determine the reaction pathway and the energetics of this process. The acidity of the α-protons and the stability of the resulting sulfene intermediate are critical factors. The electron-withdrawing nature of the sulfonyl fluoride group enhances the acidity of the α-protons, making the deFS reaction plausible under appropriate basic conditions.

Table 2: Predicted Energetics for SuFEx and deFS Reactions of this compound

ReactionParameterPredicted Energy (kcal/mol)
SuFEx with MethanolActivation Energy (ΔG‡)15 - 25
Reaction Energy (ΔG)-10 to -20
deFS (Base-mediated)Activation Energy (ΔG‡)20 - 30
Reaction Energy (ΔG)5 - 15

Note: These are estimated values based on computational studies of similar reactions and are subject to the specific reaction conditions and computational methods used.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Synthetic Transformations

Computational methods are powerful tools for predicting the outcome of synthetic transformations involving this compound.

Reactivity: The primary site of reactivity is the electrophilic sulfur atom of the sulfonyl fluoride group, making it susceptible to nucleophilic attack in SuFEx-type reactions. The oxolane ring itself can also participate in reactions, such as ring-opening under acidic or nucleophilic conditions, although the stability of the five-membered ring makes this less favorable than for smaller cyclic ethers.

Regioselectivity: In reactions where the oxolane ring might be opened, the regioselectivity would be dictated by the electronic and steric effects of the substituents. For instance, under acidic conditions, protonation of the ether oxygen would be followed by nucleophilic attack. The site of attack (at C2 or C5) would be influenced by the electronic stabilization of the resulting partial positive charge and steric accessibility.

Stereoselectivity: The presence of two stereocenters at C3 and C4 in this compound means that stereoselectivity is a crucial aspect of its chemistry. In reactions involving nucleophilic attack at the sulfonyl group, the existing stereochemistry of the oxolane ring can direct the approach of the nucleophile, potentially leading to diastereoselective outcomes. Similarly, if a reaction were to occur at a position on the ring, the substituents would exert stereocontrol. For example, a nucleophilic attack on a carbonyl group that might be introduced onto the ring would be influenced by the steric bulk of the adjacent methoxy and sulfonyl fluoride groups, leading to the preferential formation of one diastereomer. The relative orientation (cis or trans) of the methoxy and sulfonyl fluoride groups will be a key factor in determining the facial selectivity of such reactions.

Conformational Landscape and Energetics of the Oxolane Ring and its Influence on Reactivity

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) and twist (T) forms. For substituted oxolanes like this compound, the substituents will have preferred pseudo-axial or pseudo-equatorial positions to minimize steric strain.

Computational modeling can map the potential energy surface of the various ring conformers. The relative energies of these conformers are determined by a balance of torsional strain, steric interactions (1,3-diaxial-like interactions), and electronic effects such as the gauche effect. The methoxy and sulfonyl fluoride groups are relatively bulky, and their preferred orientations will significantly influence the conformational equilibrium. For a trans-isomer, a conformation where both bulky groups occupy pseudo-equatorial positions would likely be the most stable. For a cis-isomer, one group would be forced into a pseudo-axial position, leading to higher conformational energy.

Table 3: Predicted Relative Energies of Conformers for trans-4-Methoxyoxolane-3-sulfonyl Fluoride

Conformer DescriptionSubstituent PositionsRelative Energy (kcal/mol)
Chair-like (most stable)SO₂F (pseudo-equatorial), OMe (pseudo-equatorial)0.0
Twist-boat-likeSO₂F (pseudo-axial), OMe (pseudo-equatorial)1.5 - 3.0
Boat-likeSO₂F (pseudo-equatorial), OMe (pseudo-axial)2.0 - 4.0
High-energy conformerSO₂F (pseudo-axial), OMe (pseudo-axial)> 5.0

Note: The relative energies are illustrative and based on conformational analysis of substituted five-membered rings.

Future Research Directions and Unexplored Avenues for 4 Methoxyoxolane 3 Sulfonyl Fluoride

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and generate significant waste. researchgate.net For instance, the use of highly toxic inputs like SO2F2 gas or corrosive agents such as potassium bifluoride (KHF2) poses challenges for scalability and environmental safety. researchgate.netsciencedaily.comeurekalert.org Future research on 4-Methoxyoxolane-3-sulfonyl fluoride (B91410) should prioritize the development of green and sustainable synthetic protocols.

Recent breakthroughs in the broader field of sulfonyl fluoride synthesis offer a clear roadmap. Researchers have developed methods that convert readily available materials like thiols and disulfides into sulfonyl fluorides using safer, easier-to-handle reagents. sciencedaily.comeurekalert.org One promising approach involves reacting thiols or disulfides with an oxidizing agent and potassium fluoride (KF), a process that is environmentally benign, producing only non-toxic salts like NaCl and KCl as byproducts. sciencedaily.comeurekalert.org Another green strategy employs conjugate addition reactions in aqueous media, minimizing the use of volatile organic solvents. bohrium.com Adapting these principles to the specific synthesis of 4-Methoxyoxolane-3-sulfonyl fluoride could lead to a more cost-effective, safer, and scalable production process suitable for industrial application. sciencedaily.comeurekalert.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

Feature Traditional Synthesis Methods Future Green Chemistry Approaches
Fluorine Source Often uses toxic and corrosive KHF2 or SO2F2 gas. sciencedaily.comeurekalert.org Utilizes safer, solid potassium fluoride (KF) as the sole fluorine source. researchgate.net
Starting Materials May rely on unstable or limitedly available sulfonyl chlorides. researchgate.net Employs stable and accessible substrates such as thiols and disulfides. researchgate.net
Solvents Typically reliant on organic solvents. Prioritizes the use of water or other environmentally benign solvents. bohrium.com
Byproducts Can generate hazardous or difficult-to-manage waste. Produces non-toxic, simple salts (e.g., NaCl, KCl). sciencedaily.comeurekalert.org

| Safety & Handling | Requires specialized equipment and handling procedures. | Involves simpler, safer protocols amenable to standard laboratory setups. eurekalert.org |

Development of Catalytic Asymmetric Transformations

The structure of this compound contains chiral centers, meaning it can exist in different stereoisomeric forms (e.g., (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride). bldpharm.com The biological activity and material properties of such molecules are often dependent on their specific three-dimensional arrangement. Therefore, a critical area for future research is the development of catalytic asymmetric transformations to selectively synthesize a single, desired stereoisomer.

While the direct asymmetric synthesis of this specific sulfonyl fluoride is an unexplored area, research into related sulfur(IV) fluorides provides valuable insights. For example, dynamic kinetic resolution has been successfully used for the enantioselective synthesis of sulfinimidate esters from sulfilimidoyl fluorides, demonstrating that stereocontrol at a sulfur center is achievable with a bifunctional chiral catalyst. chemrxiv.org Future work could focus on designing novel chiral catalysts—whether organocatalysts or transition-metal complexes—that can control the stereochemistry during the formation of the 4-methoxyoxolane ring or the introduction of the sulfonyl fluoride group. Success in this area would be a significant step forward, providing access to enantiomerically pure building blocks for pharmaceutical and materials applications.

Exploration of Novel Reactivity Modes and Multi-Component Reactions

The sulfonyl fluoride group is renowned for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sciencedaily.com While stable under many conditions, it can be selectively activated to react with nucleophiles, forming robust linkages. researchgate.net A significant avenue of future research lies in exploring novel reactivity modes for this compound, especially by using it as a key building block in multi-component reactions (MCRs).

MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. dntb.gov.uachemrxiv.org Researchers have successfully used MCRs to synthesize a variety of complex sulfonyl fluorides from simpler starting materials. researchgate.netdntb.gov.ua The unexplored opportunity is to reverse this paradigm: to use this compound as a functionalized component in an MCR. By combining it with a diverse set of reactants in a one-pot synthesis, it would be possible to rapidly generate libraries of complex molecules that incorporate the 4-methoxyoxolane scaffold. This approach would be highly valuable for accelerating the discovery of new molecules with desired functions.

Table 2: Conceptual Framework for Multi-Component Reactions

Component A Component B Component C (this compound) Potential Product Class
An amine An aldehyde This compound Complex sulfonamides
An isocyanide A carboxylic acid This compound Functionalized amide derivatives

Integration with Automated Synthesis and High-Throughput Screening Platforms

The fields of drug discovery and materials science are increasingly reliant on automation and high-throughput screening (HTS) to accelerate the pace of innovation. nih.govrug.nl The robust and reliable nature of the SuFEx reaction makes sulfonyl fluorides ideal candidates for use in automated synthesis platforms. nih.gov A key future direction is to integrate this compound into such workflows.

By treating the 4-methoxyoxolane core as a stable scaffold and the sulfonyl fluoride group as a reactive hub, an automated liquid-handling system could perform parallel reactions in microplates. nih.govrug.nl In this setup, small quantities of this compound could be reacted with a large library of diverse nucleophiles (e.g., amines, phenols, thiols) to rapidly generate hundreds or thousands of unique derivatives. The resulting compound library could then be directly subjected to HTS assays to identify molecules with specific biological activities or material properties. nih.govnih.gov This combination of automated synthesis and HTS would dramatically accelerate the exploration of the chemical space around the 4-methoxyoxolane scaffold, maximizing the potential for discovering novel leads for drug development or new functional materials. nih.gov

Potential for Applications in Precision Synthesis and Functional Material Design

The unique combination of a stereochemically defined cyclic ether and a highly selective reactive handle (the sulfonyl fluoride group) positions this compound as a powerful tool for precision synthesis and the design of advanced functional materials.

In precision synthesis, the compound could serve as a chiral building block. Its defined stereochemistry can be transferred to larger, more complex molecules, which is of paramount importance in the synthesis of pharmaceuticals where only one enantiomer is effective. The reliable reactivity of the sulfonyl fluoride group via SuFEx click chemistry ensures that it can be incorporated into target molecules with high efficiency and selectivity, a hallmark of precision synthesis. sciencedaily.comeurekalert.org

For functional material design, this compound could be used as a monomer or a modifying agent for polymers. Its incorporation into a polymer backbone could impart specific properties such as altered polarity, improved solubility, or the introduction of chiral recognition sites. The sulfonyl fluoride group can act as a covalent anchor to attach the molecule to surfaces or other materials, creating functionalized interfaces with tailored properties. This could be leveraged in the development of specialized chromatographic materials, sensors, or biocompatible coatings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxyoxolane-3-sulfonyl fluoride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of sulfonyl fluorides often involves sulfonation followed by fluorination. For example, sulfonyl chloride intermediates (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ) are fluorinated using reagents like KF or DAST. To optimize yields:

  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or in-situ NMR to identify quenching points.
  • Adjust stoichiometry of fluorinating agents (e.g., 1.2–1.5 equivalents) to minimize side reactions.
    • Data Table :
Reaction StepReagentsTemperature (°C)Yield (%)Reference Approach
SulfonationHSO₃Cl0–560–70
FluorinationDASTRT50–60

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store in airtight, chemically resistant containers at 2–8°C to prevent degradation (similar to 3-Hydroxy-4-methoxyacetophenone in ).
  • Handling : Use closed systems or fume hoods to avoid inhalation ( ). Wear nitrile gloves (tested for sulfonyl fluoride resistance) and safety goggles.
  • Waste Disposal : Segregate waste and consult hazardous waste protocols, as described for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine in .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and sulfonyl fluoride (-SO₂F) groups. Compare shifts to structurally related compounds (e.g., 4-[(4-Methoxyphenyl)thio]benzonitrile in ).
  • Mass Spectrometry : High-resolution MS (e.g., NIST-curated data in ) identifies molecular ions and fragmentation patterns.
  • FTIR : Confirm S=O (1350–1200 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound influence its reactivity with nucleophiles under varying pH conditions?

  • Methodological Answer :

  • Mechanistic Insight : The sulfonyl fluoride group undergoes nucleophilic substitution (e.g., with amines or thiols). Reactivity increases in basic media due to deprotonation of nucleophiles (e.g., as seen in sulfonyl piperidine derivatives in ).
  • Experimental Design :
  • Compare reaction rates at pH 7 vs. pH 10 using stopped-flow kinetics.
  • Use LC-MS to track byproducts (e.g., hydrolysis to sulfonic acids).

Q. What computational methods can predict the stability of this compound in different solvents?

  • Methodological Answer :

  • DFT Calculations : Model solvation effects using Gaussian or ORCA software. Reference studies on similar fluorinated compounds (e.g., 3-(4-Methoxyphenyl)pyrazole in ).
  • MD Simulations : Predict degradation pathways in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene).

Q. How can conflicting spectroscopic data for sulfonyl fluorides be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystalline).
  • Reference Libraries : Use NIST Mass Spectrometry Data Center ( ) or mzCloud ( ) for high-quality spectral matches.
  • Case Study : Discrepancies in methoxy group shifts (e.g., ±0.1 ppm) may arise from solvent effects—re-run experiments in deuterated DMSO vs. CDCl₃.

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Answer :

  • Temperature Control : Slow addition of sulfonating agents at <5°C reduces exothermic side reactions ( ).
  • Protecting Groups : Temporarily protect the oxolane ring’s oxygen during fluorination (e.g., silylation).

Q. How should researchers design experiments to study the environmental impact of this compound degradation products?

  • Answer :

  • Microcosm Studies : Expose the compound to simulated environmental conditions (UV light, microbial activity) and analyze breakdown products via HPLC-MS.
  • Toxicity Assays : Use Daphnia magna or algal models to assess ecotoxicity, following protocols from indoor surface chemistry studies ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.